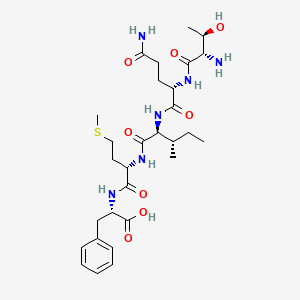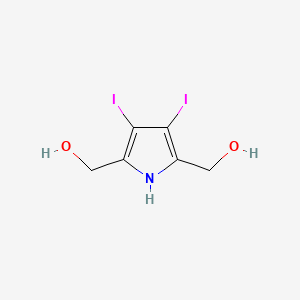
L-Tyrosyl-L-valyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-valyl-L-asparagine is a tripeptide composed of the amino acids tyrosine, valine, and asparagineThe molecular formula of this compound is C18H26N4O6, and it has a molecular weight of approximately 394.42 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-valyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The choice of method depends on factors such as yield, cost, and purity requirements .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-L-valyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction can yield modified peptides with altered functional groups .
Applications De Recherche Scientifique
L-Tyrosyl-L-valyl-L-asparagine has several scientific research applications, including:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme kinetics.
Medicine: Potential therapeutic applications in cancer treatment and as a drug delivery vehicle.
Industry: Utilized in the development of biosensors and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-valyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Tyrosyl-L-valyl-L-asparagine include other tripeptides and peptides with similar amino acid sequences, such as:
- L-Tyrosyl-L-valyl-L-glutamine
- L-Tyrosyl-L-valyl-L-serine
- L-Tyrosyl-L-valyl-L-threonine
Uniqueness
Its combination of tyrosine, valine, and asparagine residues allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes .
Propriétés
Numéro CAS |
833482-76-1 |
|---|---|
Formule moléculaire |
C18H26N4O6 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H26N4O6/c1-9(2)15(17(26)21-13(18(27)28)8-14(20)24)22-16(25)12(19)7-10-3-5-11(23)6-4-10/h3-6,9,12-13,15,23H,7-8,19H2,1-2H3,(H2,20,24)(H,21,26)(H,22,25)(H,27,28)/t12-,13-,15-/m0/s1 |
Clé InChI |
AEOFMCAKYIQQFY-YDHLFZDLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
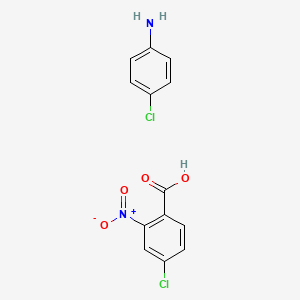
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)
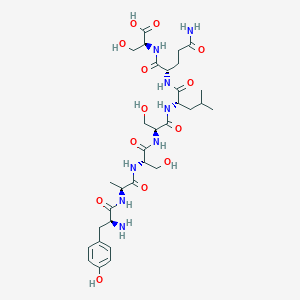
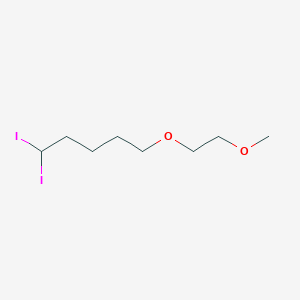
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
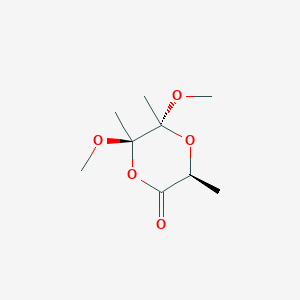
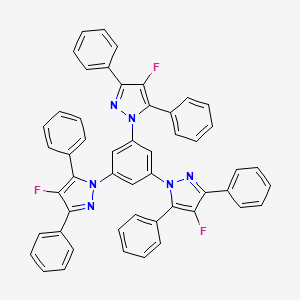
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
